molecular formula C7H2F5NO3 B14062907 1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene

1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene

Cat. No.: B14062907
M. Wt: 243.09 g/mol
InChI Key: BAVNCCSNDYXGMV-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of fluorine, nitro, and trifluoromethoxy groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of a nitrobenzene derivative with fluorinating agents such as hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Difluoro-4-nitrobenzene
  • 1,2-Difluoro-3-methoxy-4-nitrobenzene
  • 2,4-Difluoronitrobenzene

Uniqueness

1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H2F5NO3

Molecular Weight

243.09 g/mol

IUPAC Name

1,2-difluoro-4-nitro-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H2F5NO3/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H

InChI Key

BAVNCCSNDYXGMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)OC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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